4-Methoxy-2,6-dimethylbenzamide
Overview
Description
4-Methoxy-2,6-dimethylbenzamide , also known as 2,6-dimethyl-4-methoxybenzamide , is a benzamide derivative. Benzamides are a significant class of amide compounds with diverse applications in various fields, including medicine, industry, and drug development. These compounds exhibit properties such as anti-tumor, anti-microbial, antioxidant, and anti-inflammatory effects .
Synthesis Analysis
The synthesis of this compound involves starting from either 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. The obtained products are then purified. Analytical techniques such as IR spectroscopy , 1H NMR , 13C NMR spectroscopy , and elemental analysis are used to characterize the synthesized compounds .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a methoxy group (–OCH₃) at the 4-position and two methyl groups (–CH₃) at the 2- and 6-positions. The amide functional group (–CONH₂) is attached to the benzene ring. The steric effects of the methyl groups influence the chemical shifts in NMR spectra .
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including amidation, esterification, and substitution reactions. Its reactivity depends on the substituents and reaction conditions. Investigating its reactivity with different reagents and catalysts is essential for understanding its synthetic versatility .
Scientific Research Applications
Antidopaminergic Properties
- Substituted 6-methoxysalicylamides , derived from 2,6-dimethoxybenzamides, demonstrate significant antidopaminergic properties . Particularly, those with a lipophilic aromatic substituent and an (S)-N-(1-alkyl-2-pyrrolidinyl)methyl side chain show potent binding inhibition of [3H]spiperone and inhibit apomorphine syndrome in rats. This implies potential uses in neuroleptic agents (de Paulis et al., 1985).
Antifungal Effects
- Some derivatives, like 4-methoxy-N, N-dimethyl-6-(phenylthio) pyrimidin-2-amine , exhibit potent antifungal properties against fungi like Aspergillus terreus and Aspergillus niger, suggesting potential applications in developing antifungal agents (Jafar et al., 2017).
Antimicrobial and Anticancer Activities
- The compound 2-hydroxy-4-methoxy-3,6-dimethylbenzoic acid demonstrates remarkable antimicrobial and anticancer activities . It is particularly effective against medically significant bacteria and fungi and exhibits potential in inducing apoptosis in cancer cell lines, suggesting possible use in antimicrobial and anticancer drug development (Aravind et al., 2014).
Antiarrhythmic Potential
- Certain 4-amino-N-(2-substituted aminoethyl)-2,6-dimethylbenzamides have shown promising antiarrhythmic activity , effective in prolonging the refractory period of isolated rabbit atria and preventing or terminating ouabain-induced arrhythmias, suggesting their potential as antiarrhythmic agents (Yung et al., 1972).
Properties
IUPAC Name |
4-methoxy-2,6-dimethylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-6-4-8(13-3)5-7(2)9(6)10(11)12/h4-5H,1-3H3,(H2,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJVOUJVODOFER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)N)C)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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